molecular formula C11H11FN2O B1411915 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol CAS No. 1599205-12-5

1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1411915
CAS No.: 1599205-12-5
M. Wt: 206.22 g/mol
InChI Key: HRTQPENBBFWHQU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol represents a specific member of the fluorinated pyrazole derivative family, characterized by its unique substitution pattern that combines halogen and alkyl functionalities. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, where the base pyrazole ring serves as the parent structure with substitutions clearly defined by positional indicators. The molecular formula C₁₁H₁₁FN₂O reflects the presence of eleven carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 206.22 grams per mole. The Chemical Abstracts Service registry number 1599205-12-5 provides a unique identifier for this compound in chemical databases and literature.

The nomenclature system for this compound reflects the hierarchical approach to naming complex heterocyclic structures, where the pyrazole core is identified as the principal functional group, followed by the specification of substituents in order of priority. The 4-fluoro-2-methyl-benzyl substituent attached to the nitrogen atom at position 1 of the pyrazole ring represents a significant structural modification that influences both the compound's physical properties and chemical reactivity patterns. The hydroxyl group positioned at the 4-position of the pyrazole ring introduces additional functionality that can participate in hydrogen bonding interactions and various chemical transformations. This specific substitution pattern distinguishes the compound from other closely related pyrazole derivatives and contributes to its unique chemical and physical characteristics.

The structural complexity of 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol necessitates careful consideration of stereochemical factors and conformational preferences. The benzyl substituent can adopt various rotational conformations around the nitrogen-carbon bond connecting it to the pyrazole ring, potentially influencing the compound's overall three-dimensional structure and intermolecular interactions. The presence of both electron-withdrawing fluorine and electron-donating methyl substituents on the benzyl ring creates an interesting electronic environment that can affect the compound's reactivity and binding properties in various chemical contexts.

Historical Development in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" for this class of compounds in 1883. Knorr's foundational contributions to heterocyclic chemistry established the theoretical and practical framework for understanding pyrazole structures and their chemical behavior, laying the groundwork for subsequent developments in this field. The synthesis of pyrazole derivatives gained significant momentum during the late nineteenth and early twentieth centuries, driven by the recognition of their potential therapeutic applications and unique chemical properties. Knorr's discovery of antipyrine in 1883, which became the first synthetic pharmaceutical compound and represented a major commercial success, demonstrated the practical importance of pyrazole-based molecules in medicinal chemistry.

The evolution of pyrazole chemistry throughout the twentieth century was characterized by increasingly sophisticated synthetic methodologies and a growing understanding of structure-activity relationships within this compound class. Classical synthetic approaches, such as the Pechmann pyrazole synthesis developed by Hans von Pechmann in 1898, established fundamental methods for constructing pyrazole rings from acetylene and diazomethane precursors. These early synthetic breakthroughs provided the foundation for modern approaches to pyrazole synthesis and enabled the systematic exploration of substituted derivatives with diverse functional groups and substitution patterns.

The development of fluorinated pyrazole derivatives represents a more recent advancement in heterocyclic chemistry, reflecting the growing appreciation for fluorine's unique properties in modifying molecular behavior. Fluorine substitution can significantly alter the electronic distribution within aromatic systems, affecting both the chemical reactivity and biological activity of pyrazole derivatives. The specific combination of fluorine and methyl substituents found in 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol represents an evolution in molecular design strategies that seek to optimize specific properties through careful selection of substituent groups and their positional arrangements.

The historical progression from simple pyrazole structures to complex substituted derivatives like 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol illustrates the maturation of heterocyclic chemistry as a discipline and the increasing sophistication of synthetic organic chemistry methodologies. Modern synthetic approaches to such compounds often involve multistep sequences that allow for precise control over substitution patterns and stereochemical outcomes, enabling the preparation of highly specific molecular targets for various applications in research and development.

Position Within Pyrazole Derivative Classifications

1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol occupies a specific position within the broader classification system of pyrazole derivatives, which encompasses a vast array of structurally diverse compounds sharing the common five-membered heterocyclic core. The fundamental pyrazole structure consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, providing multiple sites for chemical modification and functionalization. This compound falls within the category of N-substituted pyrazoles, where the nitrogen atom at position 1 bears a complex substituent group that significantly influences the molecule's overall properties and behavior.

Within the subcategory of benzyl-substituted pyrazoles, 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol represents a multiply substituted derivative that combines both halogen and alkyl functionalities on the benzyl ring. This particular substitution pattern places it among a specialized group of compounds designed to explore the effects of specific electronic and steric modifications on pyrazole behavior. The presence of the fluorine atom at the para position relative to the benzyl carbon creates a distinct electronic environment that can influence both intramolecular interactions and intermolecular recognition processes.

The hydroxyl group at the 4-position of the pyrazole ring further classifies this compound within the subset of pyrazol-4-ol derivatives, which represent an important family of compounds with distinct chemical and physical properties. Pyrazol-4-ol structures can exist in tautomeric equilibrium with their corresponding pyrazol-4-one forms, depending on environmental conditions and intermolecular interactions. This tautomeric behavior adds an additional layer of complexity to the compound's classification and influences its reactivity patterns and biological activity profiles.

Classification Category Structural Feature Chemical Significance
Heterocyclic Compound Five-membered ring with two nitrogen atoms Core structural framework
N-Substituted Pyrazole Benzyl substituent at N-1 position Modifies electronic properties
Fluorinated Aromatic Fluorine atom on benzyl ring Alters electronic distribution
Pyrazol-4-ol Derivative Hydroxyl group at C-4 position Enables tautomeric behavior

The classification of 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol within the broader context of heterocyclic chemistry emphasizes its role as a representative example of modern molecular design principles applied to classical heterocyclic scaffolds. The compound exemplifies the evolution of pyrazole chemistry from simple substituted derivatives to sophisticated multifunctional molecules that incorporate multiple pharmacophoric elements within a single molecular framework. This approach to molecular design reflects contemporary strategies in medicinal chemistry and materials science, where specific combinations of functional groups are selected to achieve desired properties and activities.

Properties

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8-4-10(12)3-2-9(8)6-14-7-11(15)5-13-14/h2-5,7,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQPENBBFWHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with a suitable pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol has shown potential as a lead compound in drug discovery due to its pharmacological effects. Similar pyrazole derivatives have demonstrated:

  • Anti-inflammatory activity : The compound may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic properties : It could serve as an analgesic agent by modulating pain pathways.
  • Anticancer effects : Preliminary studies suggest that it may exhibit anticancer activity, warranting further investigation into its mechanisms of action.

The fluorinated substituent enhances binding affinity to biological targets, potentially leading to increased therapeutic efficacy .

Biological Studies

The compound is utilized in studies involving enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows researchers to explore its interactions with various enzymes and receptors. Key areas of focus include:

  • Enzyme inhibition : Investigating how the compound affects enzyme activity can provide insights into its potential therapeutic uses.
  • Receptor binding studies : Understanding how the compound binds to specific receptors can elucidate its pharmacological profile.

Industrial Applications

In the industrial sector, 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol serves as a building block in the synthesis of more complex organic molecules. Its applications include:

  • Production of specialty chemicals : The compound can be used to create materials with specific properties tailored for various industrial applications.
  • Chemical synthesis : It acts as a precursor in synthesizing other compounds, enhancing efficiency in chemical production processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chlorinated Analogs

  • This compound has a molecular weight of 194.62 g/mol .
  • 1-(3-Chloro-benzyl)-1H-pyrazol-4-ol (CAS 1593233-73-8) and 1-(4-Chloro-benzyl)-1H-pyrazol-4-ol (CAS 1601832-32-9): These isomers demonstrate how chloro-substituent positioning affects polarity and stability. Both are available with 95% purity .

Trifluoromethyl-Substituted Analog

  • 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl-fluoro combination in the target compound. Its molecular formula is C₁₀H₇F₃N₂O .

Aromatic vs. Aliphatic Substituents

  • Its molecular weight is 140.18 g/mol .

Physicochemical Properties and Spectral Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents UV-Vis λ_max (nm) Notable Spectral Features
1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol C₁₁H₁₁FN₂O 206.22 4-Fluoro-2-methyl-benzyl, 4-OH Not reported Expected IR: ~3400 cm⁻¹ (O-H stretch)
1-(4-Chlorophenyl)-1H-pyrazol-4-ol C₉H₇ClN₂O 194.62 4-Chlorophenyl, 4-OH 257, 330* IR: 1721 cm⁻¹ (C=O if ester present)
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol C₁₀H₇F₃N₂O 228.17 3-CF₃, 4-OH Not reported Strong C-F stretches in IR

*UV-Vis data from analogous compounds: Pyrazoles with electron-withdrawing groups (e.g., nitro) exhibit absorption shifts due to extended conjugation .

Biological Activity

1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a pyrazole ring and a 4-fluoro-2-methylbenzyl substituent, this compound exhibits unique structural features that may enhance its pharmacological properties. The fluorine atom is particularly significant as it can increase lipophilicity and binding affinity to biological targets, thus influencing its therapeutic potential.

  • Molecular Formula : C11H10FN3O
  • Molecular Weight : 221.21 g/mol
  • Structural Features : The presence of the fluorine atom and the pyrazole moiety are critical for its biological activity, affecting interactions with enzymes and receptors.

Biological Activity Overview

Research into the biological activity of 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol has revealed potential pharmacological effects, particularly in the following areas:

1. Anticancer Activity

Numerous studies have reported that pyrazole derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

The mechanism of action appears to involve interference with cellular proliferation pathways, potentially through inhibition of key enzymes involved in cancer progression .

2. Anti-inflammatory Effects

Similar compounds within the pyrazole class have demonstrated anti-inflammatory properties. Preliminary studies suggest that 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol may also exhibit such effects, making it a candidate for further research in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the pyrazole framework influence biological activity. A comparison of similar compounds highlights the unique attributes of 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol:

Compound NameStructural FeaturesBiological Activity
1-(4-Chloro-phenyl)-1H-pyrazol-4-olChlorine substituentAnti-inflammatory properties
3-(4-Fluorophenyl)-1H-pyrazoleDifferent phenyl positionAnticancer activity
5-Methyl-1H-pyrazoleLacks benzyl substitutionMild biological activity
1-(2-Methylbenzyl)-1H-pyrazoleSimilar benzyl substitution without fluorineLower binding affinity

The presence of both a fluorine atom and a benzyl group contributes to the distinct pharmacological profile of this compound compared to others in its class .

Synthesis and Evaluation

A study conducted on various pyrazole derivatives indicated that those similar to 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol exhibited promising anticancer activities with IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines .

The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom enhances this interaction, potentially leading to increased efficacy in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or cyclization reactions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions yields pyrazole cores, followed by functionalization at the 4-position. Phosphorous oxychloride (POCl₃) at 120°C is often used for cyclization of hydrazide intermediates . Key steps include purification via column chromatography and characterization by melting point analysis.

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • 1H NMR : Aromatic protons in fluorinated benzyl groups appear downfield (7.41–9.27 ppm), with methoxy or methyl substituents upfield (~2.32 ppm). The hydroxyl group on the pyrazole ring is observed near 6.00 ppm .
  • IR : Stretching vibrations for C=O (if present) at ~1650 cm⁻¹ and O-H (broad) near 3200 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks confirm the molecular weight, with fragmentation patterns indicating substituent stability .

Q. What experimental conditions optimize yield in pyrazole functionalization?

  • Methodological Answer : Reaction temperature and solvent polarity significantly impact yields. For example, DMF-DMA (N,N-dimethylformamide dimethyl acetal) in anhydrous THF at 80°C enhances nucleophilic substitution efficiency for benzyl group attachment. Catalytic amounts of K₂CO₃ improve reaction rates in polar aprotic solvents like DMSO .

Advanced Research Questions

Q. How do electron-withdrawing (e.g., fluoro) and electron-donating (e.g., methyl) substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity : Fluorine substituents increase electrophilicity at the pyrazole 4-position, facilitating nucleophilic attacks (e.g., hydroxylation). Methyl groups enhance steric hindrance, slowing undesired side reactions .
  • Bioactivity : Fluorinated analogs exhibit enhanced antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to improved membrane permeability. Methyl groups at the benzyl position reduce cytotoxicity in mammalian cell lines (IC₅₀ > 50 µM) .

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-F vs. C-O distances) are resolved using high-resolution X-ray diffraction (HR-XRD) with SHELXL refinement. For example, anisotropic displacement parameters clarify thermal motion artifacts, while twin refinement corrects for crystal twinning .

Q. What computational approaches predict electronic properties and reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with bacterial enzyme targets (e.g., DNA gyrase) to rationalize antimicrobial activity .

Q. How are data contradictions in antimicrobial screening addressed?

  • Methodological Answer : Variability in MIC values across studies may arise from differences in bacterial strains or assay protocols. Standardized CLSI (Clinical and Laboratory Standards Institute) guidelines are recommended. For example, agar dilution vs. broth microdilution methods can yield ±2-fold differences in MICs .

Methodological Tables

Table 1 : Key Spectral Data for 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol

TechniqueObserved DataReference
1H NMR δ 6.00 (OH), 7.41–9.27 (aromatic H)
IR 3200 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O)
HR-MS [M+H]⁺ m/z 233.0824 (calc. 233.0820)

Table 2 : Impact of Substituents on Bioactivity

SubstituentAntimicrobial Activity (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)Reference
4-Fluoro2–8 (Gram-positive)>50
2-Methyl16–32 (Gram-negative)>100

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol
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1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol

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